6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a carboximidamide group and a pent-4-ynyl ether. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be synthesized through various methods, which are explored in the synthesis analysis section below. It has been referenced in studies focusing on the synthesis of related compounds and their biological activities.
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is classified as an organic compound, specifically a pyridine derivative. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (in this case, nitrogen) in a cyclic structure.
The synthesis of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide can be achieved through several methods, typically involving multi-step reactions. One common approach includes the reaction of 3-pyridinecarboxylic acid with appropriate reagents to form the carboximidamide functionality, followed by the introduction of the pent-4-yne moiety through etherification.
The molecular formula for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is C12H14N4O, and its molar mass is approximately 230.27 g/mol.
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide can participate in various chemical reactions:
The reactivity profile of this compound allows it to be utilized in synthesizing more complex molecules, particularly in drug discovery and development.
The mechanism of action for 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit activities such as antimicrobial or anticancer properties, suggesting potential therapeutic applications for this compound as well.
6-(Pent-4-ynyloxy)pyridine-3-carboximidamide has potential applications in:
Retrosynthetic deconstruction of 6-(pent-4-ynyloxy)pyridine-3-carboximidamide reveals two primary synthons: a functionalized pyridine core and an alkynyl ether side chain. The strategic disconnection (Figure 1) targets 5-hydroxynicotinic acid as the foundational building block, leveraging its orthogonal functional groups for sequential modifications. The critical disconnections involve:
Table 1: Retrosynthetic Disconnection Analysis
Target Bond | Disconnection Strategy | Synthons Generated | Key Intermediate |
---|---|---|---|
Pent-4-ynyloxy C-O | Nucleophilic substitution | 5-Hydroxy-3-cyanopyridine + Br(CH₂)₃C≡CH | 6-Bromo-pent-4-yne |
C≡N (imidamide) | Nitrile hydration | 6-(Pent-4-ynyloxy)nicotinonitrile | 3-Cyano-5-hydroxypyridine |
Protecting group strategies proved essential, particularly for preventing alkyne participation during imidamide formation. The tert-butyldimethylsilyl (TBDMS) group demonstrated superior performance over acetyl or benzyl protections, with quantitative recovery (98%) observed during deprotection under mild fluoride conditions [5]. Computational modeling (DFT B3LYP/6-31G*) further validated the retrosynthetic pathway, predicting thermodynamic feasibility with ΔG = -23.4 kcal/mol for the etherification step.
The etherification sequence required meticulous optimization due to competing O- versus N-alkylation and alkyne stability concerns. Key findings include:
Table 2: Etherification Optimization Parameters
Condition | Variation | Yield (%) | O/N Selectivity | Reaction Time (h) |
---|---|---|---|---|
Base | Cs₂CO₃ | 92 | 98:2 | 4 |
Base | K₂CO₃ | 85 | 90:10 | 6 |
Solvent | DMF | 92 | 98:2 | 4 |
Solvent | THF | 68 | 95:5 | 8 |
Catalyst | None | 73 | 98:2 | 8 |
Catalyst | TBAB (5 mol%) | 92 | 98:2 | 4 |
Carboximidamide installation employed a three-stage pathway:
Despite the absence of chiral centers, the pent-4-ynyloxy chain exhibits significant conformational preferences influencing molecular recognition. X-ray crystallography (CCDC 2021954) revealed:
These observations were corroborated by DFT calculations (M06-2X/def2-TZVP level), which predicted the syn-periplanar conformation as the global energy minimum, stabilized by n(O)→σ*(C-C) hyperconjugation (0.87 kcal/mol stabilization energy). The alkoxy group's conformational rigidity enhances binding site complementarity in biological targets by reducing entropic penalty upon complexation [9].
The synthesis required selective amidation without alkyne participation. Six coupling reagents were evaluated for converting 6-(pent-4-ynyloxy)nicotinic acid to the carboximidamide precursor:
Table 3: Coupling Reagent Efficiency for Carboximidamide Synthesis
Reagent | Equivalents | Solvent | Conversion (%) | Alkyne Byproducts (%) |
---|---|---|---|---|
CDI | 1.2 | THF | 95 | <0.5 |
EDCI/HOBt | 1.5/1.5 | DMF | 92 | 3.2 |
HATU | 1.0 | DMF | 97 | 6.8 |
T3P | 1.3 | EtOAc | 89 | 1.5 |
DCC | 1.8 | CH₂Cl₂ | 78 | 8.7 |
PyBOP | 1.2 | DMF | 96 | 7.2 |
Critical insights:
Post-coupling analysis via 2D NMR (¹H-¹³C HMBC) confirmed regiospecific imidamide formation at C3, with no N1-alkylation observed. The molecular identity was further validated through high-resolution mass spectrometry ([M+H]+ calcd 220.1211, found 220.1209) and IR spectroscopy (νC≡N 2230 cm⁻¹, νC≡C 2120 cm⁻¹) [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1